4-(cyclopentyloxy)-1H-pyrazole
Description
Properties
CAS No. |
1395038-13-7 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Cyclopentyloxy 1h Pyrazole and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their functional groups and probing their unique vibrational modes. For 4-(cyclopentyloxy)-1H-pyrazole, these methods provide a detailed fingerprint based on the vibrations of its constituent parts: the pyrazole (B372694) ring, the cyclopentyloxy substituent, and the ether linkage.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. In the solid state, the IR spectra of pyrazole derivatives are often characterized by a complex region between 2600 and 3200 cm⁻¹, which arises from N-H stretching vibrations involved in intermolecular hydrogen bonding. mdpi.com This hydrogen bonding can lead to the formation of dimers or trimers, causing a significant broadening and lowering of the N-H stretching frequency from the expected 3400–3500 cm⁻¹ range observed in monomers. mdpi.com Other key vibrations for this compound include the stretching of the aromatic C-H bonds on the pyrazole ring, asymmetric and symmetric stretching of the aliphatic C-H bonds in the cyclopentyl group, and the characteristic stretching of the C-O ether bond. The pyrazole ring itself exhibits a series of characteristic C=N and C=C stretching vibrations, typically observed in the 1500-1650 cm⁻¹ region, as well as various in-plane and out-of-plane bending modes at lower frequencies. mdpi.comnih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.netnsf.gov A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. nih.gov While water is a strong absorber in IR spectroscopy, it is a weak Raman scatterer, making Raman an excellent technique for analyzing samples in aqueous media. nih.gov For this compound, Raman spectroscopy would also detect the fundamental vibrations of the pyrazole ring and the cyclopentyloxy group. Symmetrical vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| N-H Stretch (H-bonded) | Pyrazole Ring | 2600 - 3200 (broad) | IR, Raman |
| Aromatic C-H Stretch | Pyrazole Ring | 3000 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | Cyclopentyl Group | 2850 - 3000 | IR, Raman |
| C=N / C=C Stretch | Pyrazole Ring | 1500 - 1650 | IR, Raman |
| C-O-C Asymmetric Stretch | Ether Linkage | 1200 - 1275 | IR |
| C-O-C Symmetric Stretch | Ether Linkage | 1000 - 1150 | Raman |
| Pyrazole Ring Deformation | Pyrazole Ring | 600 - 1000 | IR, Raman |
Computational Chemistry and Molecular Modeling Studies of 4 Cyclopentyloxy 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of molecules. eurasianjournals.comnih.gov These methods are used to determine the electronic structure, predict reactivity, and explore potential reaction pathways, offering a foundational understanding of a molecule's chemical identity.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For pyrazole (B372694) derivatives, FMO analysis helps identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is associated with nucleophilicity (electron-donating capability), while the LUMO is linked to electrophilicity (electron-accepting capability). youtube.comyoutube.com
Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Note: Data is representative of substituted pyrazoles and not specific to 4-(cyclopentyloxy)-1H-pyrazole)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| CMPIP | - | -0.07371 | - | researchgate.net |
| MPIMPPA | -0.18599 | - | - | researchgate.net |
Data sourced from studies on related pyrazole-imidazole compounds.
Quantum chemical calculations are instrumental in predicting the reactivity of pyrazole compounds and clarifying their reaction mechanisms. eurasianjournals.com Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This allows for the prediction of how the molecule will interact with other reagents.
These computational methods can model the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This is crucial for understanding complex reaction sequences, such as the 1,3-dipolar cycloaddition reactions that are characteristic of some pyrazole syntheses or the functionalization of the pyrazole ring. researchgate.netnih.gov For example, studies on the synthesis of chromone-fused pyrazoles have used computational analysis to propose plausible reaction mechanisms, including nucleophilic attacks and subsequent ring formations. nih.gov By calculating the activation energies for different potential pathways, researchers can determine the most likely mechanism.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, offering insights into conformational dynamics, stability, and interactions with the surrounding environment. eurasianjournals.comsemanticscholar.org
The flexibility of the cyclopentyloxy group attached to the pyrazole ring means that this compound can exist in multiple conformations. MD simulations are used to explore this conformational landscape, identifying the most stable, low-energy shapes the molecule is likely to adopt. nih.gov By simulating the molecule over a period, typically nanoseconds, researchers can observe transitions between different conformations. The stability of the molecule or a protein-ligand complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of atomic positions over time. A stable RMSD value suggests that the system has reached equilibrium and is conformationally stable. nih.gov
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules (such as water) around the solute, providing a realistic depiction of solvation. rsc.org This allows for the study of how solvent affects the conformational preferences and dynamics of this compound. For instance, studies on other nitrogen-containing heterocycles have shown that protic solvents like methanol (B129727) can form hydrogen bonds, which in turn affects photochemical reactivity and stability compared to aprotic solvents. nih.gov These simulations can also quantify intermolecular interactions, such as hydrogen bonds between the pyrazole's N-H group and solvent molecules or other solutes.
Molecular Docking and Ligand-Protein Interaction Studies (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net It is a cornerstone of structure-based drug design, providing critical insights into the mechanism of ligand-protein interactions. nih.gov
Docking studies involving pyrazole derivatives have been widely conducted to understand their potential as inhibitors for various protein targets. nih.govijpbs.comnih.gov The process involves placing the ligand into the active site of a protein and scoring the different binding poses based on factors like binding energy. ijpbs.comalrasheedcol.edu.iq
The mechanistic focus of these studies is to identify the specific molecular interactions that stabilize the ligand-protein complex. For pyrazole derivatives, several key interactions are commonly observed: nih.govresearchgate.netresearchgate.net
Hydrogen Bonds: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), making it capable of forming strong, directional interactions with amino acid residues like Lysine or Glutamic acid in a protein's active site. nih.gov
Hydrophobic Interactions: The nonpolar cyclopentyl ring of this compound would be expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Alanine. researchgate.net
π-Interactions: The aromatic pyrazole ring can participate in π-π stacking with aromatic residues like Phenylalanine or Tyrosine, or in π-alkyl interactions with aliphatic side chains. researchgate.net
By analyzing these interactions, researchers can understand the structural basis for a compound's biological activity and make rational modifications to improve its binding affinity and selectivity. nih.gov
Table 2: Representative Docking Studies of Pyrazole Derivatives with Protein Targets
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues | Observed Interaction Types | Reference |
|---|---|---|---|---|
| Methylphenoxy-pyrazole-carbaldehydes | CDC7 Kinase | Lys90, Glu66, Ser181 | Hydrogen bond, Hydrophobic | nih.gov |
| Thiadiazole-substituted pyrazoles | VEGFR-2 | - | Hydrogen bond | nih.gov |
| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I, hCA II) | - | - | nih.gov |
| General Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | - | Stable interactions | researchgate.net |
In Silico Identification of Potential Biological Targets
Currently, there are no published studies that have utilized in silico methods to screen this compound against a panel of biological targets. Such studies would typically involve techniques like reverse docking or pharmacophore-based screening to predict potential protein interactions and thus hypothesize its mechanism of action. The absence of this research means that the potential biological targets for this compound are at present unknown from a computational standpoint.
Analysis of Binding Affinity and Interaction Modes with Specific Enzymes and Receptors
While numerous computational studies have been conducted on various pyrazole derivatives, detailing their binding affinities and interaction modes with enzymes such as kinases, phosphodiesterases, monoamine oxidases, and carbonic anhydrase, no such data is available for this compound. Molecular docking and molecular dynamics simulations, which are crucial for understanding these interactions at an atomic level, have not been reported for this specific compound.
Structure-Based Ligand Design Rationales
Structure-based ligand design relies on the known three-dimensional structure of a biological target. As there are no published studies identifying and validating a specific target for this compound, there are consequently no rationales for its structure-based design. The unique cyclopentyloxy group at the 4-position of the pyrazole ring likely has specific steric and electronic properties that would influence its binding, but without a target structure, this cannot be computationally explored.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Development of Predictive Models for Biological Activity from Structural Features
QSAR models are developed based on a series of compounds with known biological activities. Since there is no available bioactivity data for a series of compounds that includes this compound, no predictive QSAR models have been developed for it.
Identification of Key Structural Features Essential for Target Interaction
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Without a known target and a set of active compounds including this compound, it is not possible to develop a pharmacophore model or to identify the key structural features of this compound that are essential for any potential biological interactions.
Mechanistic Investigations of Biological Interactions of 4 Cyclopentyloxy 1h Pyrazole Derivatives
Enzyme Inhibition and Activation Mechanisms
The 4-(cyclopentyloxy)-1H-pyrazole core has been extensively utilized in the design of potent enzyme inhibitors, particularly targeting kinases involved in cell cycle regulation and inflammatory signaling. The pyrazole (B372694) ring often serves as a privileged scaffold, providing a key interaction point within the ATP-binding pocket of these enzymes. nih.govresearchgate.net
Kinetic Studies of Enzyme-Ligand Interactions (e.g., Cyclin-Dependent Kinases, JAK Kinases, Aurora Kinases, Phosphodiesterase 4)
Research has shown that pyrazole derivatives can be potent inhibitors of several key enzyme families, although specific kinetic data for the 4-(cyclopentyloxy) substituted variant remains to be fully elucidated in publicly available literature.
Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is a common feature in many CDK inhibitors. doaj.org For instance, a series of 4-amino-1H-pyrazole analogs have been developed as covalent inhibitors of CDK14, a member of the TAIRE subfamily of CDKs. One such inhibitor, FMF-04-159-2, demonstrated potent inhibition of CDK14 in both biochemical and cellular assays. nih.gov Another study on 1-H-pyrazole-3-carboxamide derivatives identified compound 50 (FN-1501) as a potent inhibitor of CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range.
Janus Kinases (JAKs): Pyrazole-based compounds have been successfully developed as selective inhibitors of JAKs. For example, ruxolitinib, which contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, is a selective inhibitor of JAK1 and JAK2 with IC50 values around 3 nM. researchgate.net Another derivative, golidocitinib (B1649327) (AZD4205), is a highly potent and selective JAK1 inhibitor. nih.gov The substitution on the pyrazole ring has been shown to be important for selectivity over other JAK isoforms. nih.gov
Aurora Kinases: The pyrazole scaffold is also a key feature in many Aurora kinase inhibitors. researchgate.net PHA-739358 is a pan-Aurora inhibitor with a pyrrolopyrazole scaffold that also shows activity against the T315I mutant of BCR-ABL. nih.gov The development of pyrazol-4-yl urea (B33335) derivatives, such as AT9283, has led to potent dual inhibitors of Aurora A and Aurora B with IC50 values in the low nanomolar range. nih.gov
Phosphodiesterase 4 (PDE4): While the direct inhibition of PDE4 by this compound itself is not extensively documented, the cyclopentyloxy group is a known feature in some PDE4 inhibitors. For example, the well-known PDE4 inhibitor rolipram (B1679513) contains a cyclopentyloxy moiety that occupies a hydrophobic pocket in the enzyme's active site. nih.govmdpi.com This suggests that the this compound scaffold could potentially be adapted to target PDE4.
Cellular Target Engagement Studies (In Vitro Mechanistic Assays)
Gene Expression and Proteomic Profiling in Response to Compound Exposure
To understand the global cellular response to treatment with this compound derivatives, researchers often employ transcriptomic and proteomic approaches. These powerful techniques provide a snapshot of the changes in gene and protein expression levels across the entire genome or proteome of cells or tissues upon exposure to a compound.
Gene expression profiling , typically performed using technologies like DNA microarrays or RNA-sequencing (RNA-Seq), can reveal which cellular pathways are perturbed by the compound. For instance, a hypothetical study on a specific this compound derivative in a cancer cell line might reveal the upregulation of genes involved in apoptosis (programmed cell death) and the downregulation of genes related to cell proliferation and survival. mdpi.comnih.gov Such a finding would suggest a potential anti-cancer mechanism of action. The analysis of differentially expressed genes can point towards the transcription factors and signaling pathways that are modulated by the compound, offering valuable clues about its primary targets and downstream effects. researchgate.net
Proteomic profiling , on the other hand, directly assesses the changes in the levels of thousands of proteins. nih.govmdpi.commdpi.comresearchgate.net This is often accomplished using techniques like two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry (MS) or more advanced methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com A proteomic analysis of cells treated with a this compound derivative could, for example, show an increase in the abundance of caspase proteins, which are key executioners of apoptosis, and a decrease in the levels of anti-apoptotic proteins like Bcl-2. mdpi.comnih.govmdpi.com These findings would corroborate the gene expression data and provide a more direct link to the observed cellular phenotype.
A hypothetical data table summarizing the results of a proteomic study on a cancer cell line treated with a this compound derivative is presented below:
| Protein | Function | Fold Change |
| Caspase-3 | Apoptosis | +2.5 |
| Bcl-2 | Anti-apoptosis | -1.8 |
| Cyclin D1 | Cell cycle progression | -2.1 |
| p21 | Cell cycle arrest | +1.9 |
| HSP90 | Protein folding | -1.5 |
This table illustrates how proteomic data can provide quantitative insights into the cellular pathways affected by the compound, guiding further mechanistic studies.
Cellular Thermal Shift Assays (CETSA) for Direct Target Engagement
A critical step in characterizing the mechanism of action of a compound is to confirm that it directly binds to its intended molecular target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that enables the assessment of target engagement in intact cells and tissues. nih.govresearchgate.netyoutube.com
The principle of CETSA is based on the observation that the binding of a ligand, such as a drug molecule, to a protein can alter its thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble (non-denatured) fraction of the target protein at each temperature is then quantified, often by Western blotting or mass spectrometry. If the compound binds to the target protein, it will typically stabilize it, leading to a higher melting temperature compared to the untreated control. researchgate.net
For a this compound derivative hypothesized to inhibit a specific kinase, CETSA could be used to definitively show that the compound engages this kinase in cells. A positive result would be a shift in the melting curve of the kinase to higher temperatures in the presence of the compound.
Below is an illustrative CETSA result for a hypothetical kinase inhibitor based on the this compound scaffold:
| Temperature (°C) | % Soluble Kinase (Control) | % Soluble Kinase (with Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 100 |
| 55 | 70 | 98 |
| 60 | 30 | 85 |
| 65 | 5 | 50 |
| 70 | 0 | 10 |
This data clearly shows a significant thermal stabilization of the kinase in the presence of the compound, confirming direct target engagement.
High-Throughput Screening for Novel Biological Target Identification
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. chemmethod.comnih.govthermofisher.com While often used to identify initial "hits" in a drug discovery campaign, HTS can also be employed to identify novel biological targets for a compound or a class of compounds like the this compound derivatives.
In a target identification HTS campaign, a library of known bioactive compounds or a diverse chemical library can be screened against a panel of cellular or biochemical assays. chemmethod.comthermofisher.com For instance, a this compound derivative with a known, but perhaps weak, activity could be screened against a large panel of kinases to identify a more potent and specific target. chemmethod.comnih.gov
Alternatively, phenotypic screening, a type of HTS that measures the effect of compounds on cell morphology or function, can be used to identify compounds with a desired cellular effect. nih.gov Once a hit is identified, subsequent studies, including affinity chromatography and mass spectrometry-based proteomics, can be used to "deconvolute" the target of the compound.
A hypothetical HTS campaign for a library of 4-(alkoxy)-1H-pyrazole derivatives might yield the following hit:
| Compound ID | Structure | Activity (IC50 in µM) |
| PYR-C5-001 | This compound | >50 (Kinase A) |
| PYR-C5-002 | 1-Methyl-4-(cyclopentyloxy)-1H-pyrazole | 15.2 (Kinase A) |
| PYR-C5-003 | 3-Amino-4-(cyclopentyloxy)-1H-pyrazole | 2.5 (Kinase B) |
| PYR-C5-004 | 4-(cyclopentyloxy)-1-(phenyl)-1H-pyrazole | 8.9 (Kinase B) |
This data suggests that while the parent scaffold has low activity, substitutions on the pyrazole ring can lead to potent and selective inhibitors for different kinases, warranting further investigation.
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights
The systematic investigation of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental to understanding the mechanism of action of a compound and for its optimization into a drug candidate. mdpi.comnih.govnih.govresearchgate.net
For this compound derivatives, SAR studies would involve the synthesis and biological testing of a series of analogs with modifications at various positions of the molecule. This could include changes to the cyclopentyloxy group, substitutions on the pyrazole ring, and the addition of different functional groups. The goal is to identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.
Rational Design of Analogs Based on Mechanistic Hypotheses
Once a preliminary understanding of the SAR and a mechanistic hypothesis are established, new analogs can be designed in a rational, rather than random, manner. nih.govhilarispublisher.comresearchgate.net For example, if it is hypothesized that the cyclopentyloxy group of a this compound derivative binds in a hydrophobic pocket of its target protein, analogs with other cycloalkyl groups (e.g., cyclobutoxy, cyclohexyloxy) or branched alkyl chains could be synthesized to probe the size and shape of this pocket.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be invaluable in this process. hilarispublisher.comnih.gov By building a model of the target protein and docking the this compound scaffold into the active site, researchers can visualize the key interactions and design new analogs that are predicted to have improved binding affinity.
An example of a rational design strategy based on a mechanistic hypothesis is outlined in the table below:
| Hypothesis | Analog Designed | Rationale |
| Cyclopentyloxy group fits in a hydrophobic pocket. | 4-(cyclohexyloxy)-1H-pyrazole | To probe for a larger hydrophobic pocket. |
| Hydrogen on N1 of pyrazole is a hydrogen bond donor. | 1-Methyl-4-(cyclopentyloxy)-1H-pyrazole | To test the importance of the hydrogen bond. |
| An additional polar interaction is possible. | 3-Amino-4-(cyclopentyloxy)-1H-pyrazole | To form a new hydrogen bond with the target. |
Impact of Cyclopentyloxy Substitution on Target Selectivity and Binding Mode
The substituent at the 4-position of the pyrazole ring is expected to have a significant impact on the biological activity and selectivity of the compound. The cyclopentyloxy group, in particular, is a moderately bulky and hydrophobic moiety. Its size, shape, and flexibility can influence how the molecule fits into the binding site of a target protein. nih.gov
SAR studies focusing on this substitution can reveal important information about the topology of the binding site. For instance, comparing the activity of a series of 4-(cycloalkoxy)-1H-pyrazoles (with cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl groups) can indicate the optimal size of the hydrophobic pocket. In some cases, a smaller or larger ring may lead to improved potency or selectivity. For example, in a study on pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than a cyclopentyl group. nih.gov
Future Directions and Emerging Research Avenues for 4 Cyclopentyloxy 1h Pyrazole Research
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-(cyclopentyloxy)-1H-pyrazole and its derivatives should prioritize environmentally friendly and efficient methods. nih.govbenthamdirect.com Traditional synthetic routes often involve hazardous reagents and solvents, creating a significant environmental burden. benthamdirect.com The adoption of green chemistry principles is therefore essential for the sustainable development of these compounds. nih.gov
Future research should focus on several key areas of sustainable synthesis:
Aqueous-Based Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. thieme-connect.comacs.org Research into water-based methods for the synthesis of pyrazoles has shown promising results and should be adapted for this compound. thieme-connect.com
Microwave and Ultrasonic Assistance: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact. benthamdirect.com
Recyclable Catalysts: The development and use of recyclable catalysts, including nanocatalysts, can significantly improve the sustainability of synthetic processes. thieme-connect.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, which reduces the number of synthetic steps and waste generation. acs.orgmdpi.com
A potential sustainable approach for the synthesis of this compound could involve a metal-catalyst-free dehydrogenative coupling reaction, utilizing oxygen as the sole oxidant, which would represent a highly atom-economical and environmentally benign method. nih.gov
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The broad biological activity of pyrazole (B372694) derivatives suggests that this compound may interact with a variety of undiscovered biological targets. nih.govnih.gov The cyclopentyloxy group at the 4-position may confer unique binding properties, potentially leading to novel therapeutic applications. Future research should systematically explore the biological activity of this compound against a wide range of targets.
Key areas for exploration include:
Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer progression, such as kinases (e.g., CDK2, EGFR, HER-2) and tubulin. mdpi.commdpi.comrsc.org The potential of this compound as an anticancer agent should be thoroughly investigated.
Anti-inflammatory Effects: Many pyrazole-containing drugs, such as celecoxib, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes. mdpi.com The anti-inflammatory potential of this compound and its mechanism of action should be a key area of future research.
Antimicrobial Properties: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities, making this compound a candidate for further investigation in this area. mdpi.comacs.org
Neurological Disorders: Some pyrazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase. researchgate.net
The following table summarizes some of the known biological targets of various pyrazole derivatives, which could serve as a starting point for investigating this compound.
| Class of Pyrazole Derivative | Biological Target | Potential Therapeutic Area |
| Pyrazole-4-sulfonamides | Carbonic Anhydrase | Anticancer |
| Pyrazole Benzothiazole Hybrids | VEGFR-2 | Anticancer (Antiangiogenic) |
| Pyrazole-based Heteroaromatics | CDK2 | Anticancer |
| Pyrazole N-aryl Sulfonates | COX-2 | Anti-inflammatory, Anticancer |
| Pyrazolinethioamides | Microtubules | Anticancer |
Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. uts.edu.aucrimsonpublishers.com These computational tools can be leveraged to explore the therapeutic potential of this compound and to design novel derivatives with enhanced properties.
Future applications of AI and ML in this area include:
High-Throughput Virtual Screening (HTVS): AI-powered HTVS can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.netchemmethod.com This can be used to predict the potential targets of this compound.
Predictive Modeling: ML models can be trained on existing data for pyrazole derivatives to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. nih.gov
De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties, such as high potency and selectivity for a specific target, while also having favorable pharmacokinetic profiles. nih.govschrodinger.com
Structure-Activity Relationship (SAR) Analysis: AI can analyze SAR data to identify the key structural features of this compound that are responsible for its biological activity, guiding the design of more potent compounds. acs.org
Advancements in High-Throughput Screening and Chemical Probe Development for Specific Biological Applications
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The inclusion of this compound in HTS campaigns is crucial for uncovering its full therapeutic potential.
Furthermore, the development of chemical probes based on the this compound scaffold can provide valuable tools for studying biological processes. mskcc.org These probes can be designed to interact with specific targets and can be used to visualize and manipulate biological systems.
Future directions in this area include:
Fluorescent Probes: By attaching a fluorescent tag to this compound, it is possible to create probes that can be used to visualize the localization of the compound within cells and to monitor its interaction with biological targets in real-time. rsc.orgnih.gov
Affinity-Based Probes: Immobilizing this compound on a solid support can create an affinity matrix for identifying its binding partners in complex biological samples.
Photoaffinity Probes: The incorporation of a photoreactive group into the this compound structure would allow for the covalent labeling of its biological targets upon photoirradiation, facilitating their identification.
Radiolabeled Probes: The synthesis of a radiolabeled version of this compound could enable its use in positron emission tomography (PET) imaging to study its distribution and target engagement in vivo. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 4-(cyclopentyloxy)-1H-pyrazole and its derivatives?
The synthesis typically involves cyclocondensation reactions of hydrazines with β-keto esters or enol ethers. For example, substituents on the pyrazole ring can be introduced via Mannich reactions (e.g., coupling with diaza-crown ethers) or nucleophilic substitution at the 4-position . Purification often employs flash chromatography (e.g., using silica gel) or recrystallization from methanol, as seen in analogous pyrazole derivatives . Key intermediates like 4-chloro-2-(1H-pyrazol-3-yl)phenol are critical for functionalization .
Q. How are structural and purity characteristics of this compound validated experimentally?
1H/13C-NMR spectroscopy is used to confirm regiochemistry and substituent orientation (e.g., δH shifts for cyclopentyloxy protons at ~4.5–5.0 ppm). Mass spectrometry (ESI) provides molecular weight validation (e.g., [M+H]+ peaks) . Purity is assessed via HPLC (>95% by area normalization) or melting point analysis for crystalline derivatives .
Q. What in vitro biological screening models are used to evaluate this compound’s activity?
Initial screens focus on enzyme inhibition assays (e.g., kinase or COX-2 inhibition). For example, pyrazole derivatives are tested against CLK2/TTK kinases using fluorescence-based ADP-Glo™ assays . Cellular models like triple-negative breast cancer (MDA-MB-231) lines assess antiproliferative effects via MTT assays .
Q. What are common impurities or byproducts during synthesis, and how are they mitigated?
Byproducts like regioisomeric pyrazoles (e.g., 3-substituted vs. 5-substituted) arise from cyclocondensation steps. These are minimized by optimizing reaction conditions (e.g., solvent polarity, temperature) . Column chromatography (hexane/ethyl acetate gradients) effectively separates isomers .
Q. How do substituents at the pyrazole 3- and 5-positions influence physicochemical properties?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility. LogP calculations (e.g., >3.0 for lipophilic derivatives) guide solubility optimization via PEGylation or sulfonation . Substituent effects on pKa are modeled using DFT calculations .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing this compound analogs?
Directed ortho-metalation or protecting group strategies (e.g., tosyl groups at N1) ensure precise functionalization at the 4-position . X-ray crystallography of intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) confirms regiochemistry .
Q. How are in vivo pharmacokinetic (PK) properties optimized for this compound?
Metabolic soft spots (e.g., cyclopentyloxy O-dealkylation) are identified via LC-MS/MS metabolite profiling in liver microsomes. Prodrug approaches (e.g., esterification of carboxylic acids) improve oral bioavailability, as demonstrated for celecoxib analogs .
Q. What computational methods predict binding modes to biological targets like CLK2?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys90 in CLK2) form hydrogen bonds with the pyrazole core . Free-energy perturbation (FEP) calculations refine affinity predictions .
Q. How does structural modification enhance selectivity over off-target kinases?
Co-crystallization studies (e.g., with TTK kinase) reveal steric clashes with bulkier substituents. Introducing 4-methylphenyl groups reduces off-target binding by 10-fold, as shown in SAR studies .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
Discrepancies in IC50 values arise from assay variability (e.g., ATP concentrations in kinase assays). Orthogonal assays (e.g., SPR for binding kinetics) and standardized protocols (e.g., Eurofins Panlabs panels) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
